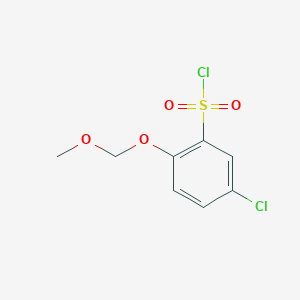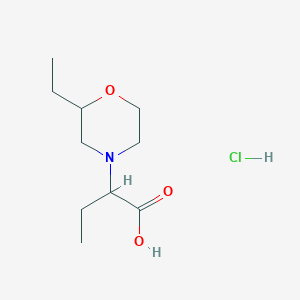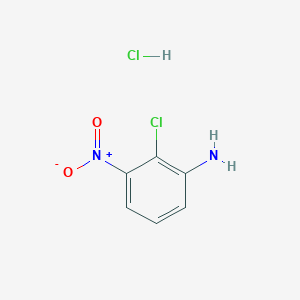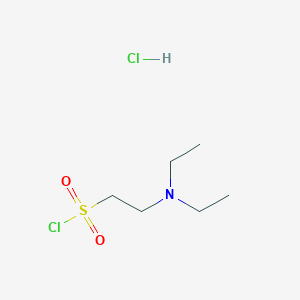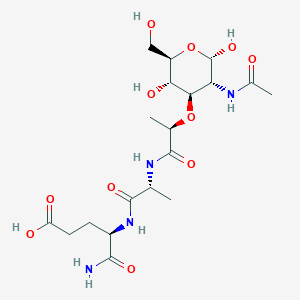
N-acetil-muramil-D-Ala-D-Glu-NH2
Descripción general
Descripción
Ac-muramyl-D-Ala-D-Glu-NH2, also known as Muramyl Dipeptide (MDP), is a synthetic immunoreactive peptide . It consists of N-acetyl muramic acid attached to a short amino acid chain of L-Ala-D-isoGln . MDP is known to inhibit HIV replication in CD4+ H9 lymphocytes .
Molecular Structure Analysis
The molecular formula of Ac-muramyl-D-Ala-D-Glu-NH2 is C19H32N4O11 . It has a molecular weight of 492.48 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of Ac-muramyl-D-Ala-D-Glu-NH2 include a density of 1.5±0.1 g/cm3, a boiling point of 1023.8±65.0 °C at 760 mmHg, and a flash point of 572.9±34.3 °C .Aplicaciones Científicas De Investigación
Reconocimiento del sistema inmunitario innato
N-acetil-muramil-D-Ala-D-Glu-NH2, también conocido como Dipéptido de Muramil (MDP), es reconocido por el sistema inmunitario innato . Es un ejemplo principal de un patrón molecular asociado a patógenos (PAMP) conservado para el cual el sistema inmunitario innato ha desarrollado mecanismos de detección . El peptidoglicano, un componente de MDP, es un objetivo directo para los receptores inmunitarios innatos y también regula la accesibilidad de otros PAMP a los receptores inmunitarios innatos adicionales .
Inflamación y enfermedad
MDP juega un papel en la inflamación, el metabolismo, la homeostasis inmunitaria y la enfermedad . Las modificaciones estructurales sutiles del peptidoglicano pueden influir en la capacidad del sistema inmunitario innato para detectar bacterias y pueden permitir que las bacterias evadan o alteren las defensas del huésped .
Actividad inmunoestimulante
Se ha encontrado que los derivados de MDP mejoran la resistencia no específica a la infección . La macromolecularización de MDP mediante la unión de varias unidades a un transportador multi-poli(DL-Ala) -poli(L-Lys) potencia tanto su actividad pirógena como su actividad inmunoestimulante .
Inducción de la formación ósea
MDP es un inductor de la formación ósea a través de la inducción de Runx2 . Esto sugiere posibles aplicaciones en el campo de la ortopedia y la salud ósea.
Inhibición de la replicación del VIH
Se ha encontrado que MDP inhibe la replicación del VIH en linfocitos H9 CD4+ . Esto sugiere posibles aplicaciones en el campo de la virología y la investigación de enfermedades infecciosas.
Actividad adyuvante
Se ha encontrado que MDP tiene actividad adyuvante, lo que significa que puede mejorar la respuesta inmunitaria del cuerpo a un antígeno . Esto lo hace potencialmente útil en el desarrollo de vacunas.
Mecanismo De Acción
Target of Action
The primary target of Ac-muramyl-D-Ala-D-Glu-NH2, also known as Muramyl Dipeptide (MDP), is the Runt-related transcription factor 2 (Runx2) . Runx2 is a key transcription factor involved in osteoblast differentiation and skeletal morphogenesis .
Mode of Action
Ac-muramyl-D-Ala-D-Glu-NH2 interacts with its target by up-regulating Runx2 gene expression . This up-regulation is achieved through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways .
Biochemical Pathways
The activation of Runx2 by Ac-muramyl-D-Ala-D-Glu-NH2 affects the osteoblast differentiation pathway . This leads to the promotion of bone formation. Additionally, it indirectly attenuates osteoclast differentiation through a decreased Receptor Activator of Nuclear Factor Kappa-B Ligand/Osteoprotegerin (RANKL/OPG) ratio .
Result of Action
The result of Ac-muramyl-D-Ala-D-Glu-NH2’s action is the enhancement of osteoblast differentiation . This leads to an increase in bone formation. Additionally, it indirectly leads to a decrease in osteoclast differentiation, thereby preventing bone resorption .
Análisis Bioquímico
Biochemical Properties
Ac-muramyl-D-Ala-D-Glu-NH2 plays a crucial role in biochemical reactions, particularly in the immune system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor in the innate immune system. This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is essential for the production of pro-inflammatory cytokines .
Cellular Effects
Ac-muramyl-D-Ala-D-Glu-NH2 has significant effects on various types of cells and cellular processes. It influences cell function by activating immune cells such as macrophages and dendritic cells. This activation leads to the production of cytokines and chemokines, which are crucial for the immune response. Additionally, Ac-muramyl-D-Ala-D-Glu-NH2 affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of Ac-muramyl-D-Ala-D-Glu-NH2 involves its binding to NOD2 receptors. This binding triggers a cascade of signaling events, leading to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways result in the transcription of genes involved in inflammation and immune responses. Ac-muramyl-D-Ala-D-Glu-NH2 also influences enzyme activity, either by inhibition or activation, and alters gene expression patterns to modulate immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ac-muramyl-D-Ala-D-Glu-NH2 change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as high temperatures. Long-term studies have shown that Ac-muramyl-D-Ala-D-Glu-NH2 can have sustained effects on cellular function, including prolonged activation of immune cells and continuous production of cytokines .
Dosage Effects in Animal Models
The effects of Ac-muramyl-D-Ala-D-Glu-NH2 vary with different dosages in animal models. At low doses, it can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may lead to toxic effects, including excessive inflammation and tissue damage. Threshold effects have been observed, where a minimum concentration is required to elicit a measurable immune response .
Metabolic Pathways
Ac-muramyl-D-Ala-D-Glu-NH2 is involved in several metabolic pathways, particularly those related to immune responses. It interacts with enzymes such as peptidoglycan recognition proteins (PGRPs) and NOD2, which are involved in the recognition and degradation of bacterial cell wall components. These interactions can affect metabolic flux and alter the levels of various metabolites involved in immune signaling .
Transport and Distribution
Within cells and tissues, Ac-muramyl-D-Ala-D-Glu-NH2 is transported and distributed through specific transporters and binding proteins. These molecules facilitate its localization to immune cells and tissues where it exerts its effects. The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Ac-muramyl-D-Ala-D-Glu-NH2 is localized to specific subcellular compartments, including the cytoplasm and endosomes. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of Ac-muramyl-D-Ala-D-Glu-NH2 is crucial for its activity, as it ensures that the compound interacts with its target receptors and enzymes effectively .
Propiedades
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQXXWZTUDTEL-BEQQYIDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


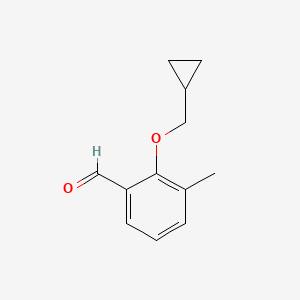
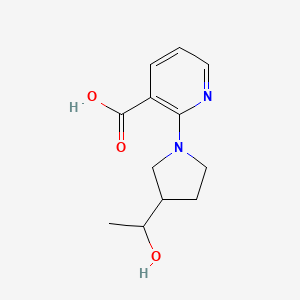
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)
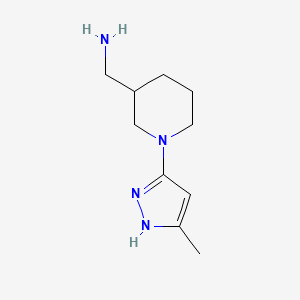

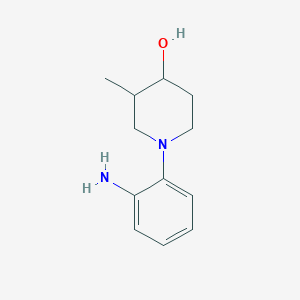
![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)

